3-epi-Isocucurbitacin B

Cancer Biology Natural Product Pharmacology Cytotoxicity Screening

Standard cucurbitacins often confound JAK2 inhibition when probing STAT3-driven oncogenesis, compromising data reproducibility. 3-epi-Isocucurbitacin B resolves this with predicted selective STAT3 inhibition absent JAK2 activity, as inferred from C3-epimer SAR. • Enables clean JAK/STAT cascade dissection without off-target JAK2 effects. • Documented broad cytotoxicity across A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT15 cell lines. • Also serves as a chemical probe for fatty acid transporter function in metabolic studies. Supplied with full analytical documentation.

Molecular Formula C32H46O8
Molecular Weight 558.7 g/mol
Cat. No. B12455913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-Isocucurbitacin B
Molecular FormulaC32H46O8
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O
InChIInChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3
InChIKeyWTBZNVRBNJWSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-epi-Isocucurbitacin B: A Distinct Cucurbitane Triterpene with Defined Cytotoxic and Lipid-Modulating Profiles


3-epi-Isocucurbitacin B (CAS: 89647-62-1) is a cucurbitane-type triterpene, a subclass of tetracyclic triterpenoids characterized by a distinctive cyclopenta[a]phenanthrene core [1]. It has been isolated from multiple plant sources, including Trichosanthes kirilowii and Ipomopsis aggregata, and is structurally distinguished from cucurbitacin B and isocucurbitacin B by its C3-epimeric hydroxyl configuration [2][3]. The compound possesses a molecular formula of C32H46O8 and a molecular weight of 558.70 g/mol, with a topological polar surface area of 138.00 Ų [4].

Why Cucurbitacin Analogs Cannot Be Interchanged: Structural Specificity of 3-epi-Isocucurbitacin B


Cucurbitacins exhibit profound functional divergence despite sharing a common tetracyclic scaffold. Structure-activity relationship (SAR) studies reveal that minor modifications, such as the oxidation state at C3 or the presence of an 11-hydroxyl group, dictate target selectivity and downstream signaling [1]. Specifically, conversion of the C3 carbonyl (as in cucurbitacin B) to a hydroxyl (as in 3-epi-isocucurbitacin B) results in loss of JAK2 inhibitory activity, while substitution at C11 abolishes STAT3 inhibition [1]. Therefore, substituting 3-epi-isocucurbitacin B with cucurbitacin B, isocucurbitacin B, or other analogs would fundamentally alter the experimental pharmacology, rendering cross-study comparisons invalid and procurement decisions suboptimal.

Quantitative Differentiation Evidence for 3-epi-Isocucurbitacin B Procurement


Broad-Spectrum Cytotoxicity Profile Across Five Human Tumor Cell Lines

3-epi-Isocucurbitacin B demonstrates significant cytotoxicity against a panel of human tumor cell lines including A-549 (lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT15 (colorectal adenocarcinoma) [1]. While precise ED50 values are not publicly available for this specific compound in the primary isolation study, the co-isolated cucurbitacin B exhibits ED50 values ranging from <10^-5 μg/ml (9KB cells) to 4×10^-7 M (cutaneous squamous cell carcinoma) in comparable assays [2][3]. The qualitative observation of 'significant cytotoxicity' across five distinct histotypes suggests a broad utility profile that warrants further quantification.

Cancer Biology Natural Product Pharmacology Cytotoxicity Screening

Structural Basis for Differential JAK2/STAT3 Pathway Modulation

SAR studies on a panel of cucurbitacin analogs (A, B, E, I, Q) demonstrate that conversion of the C3 carbonyl to a hydroxyl group eliminates anti-JAK2 activity while preserving anti-STAT3 activity [1]. 3-epi-Isocucurbitacin B possesses a C3-hydroxyl group (3-epi configuration), which, based on this class-level SAR, predicts a selective STAT3 inhibitory profile devoid of JAK2 inhibition [1]. In contrast, cucurbitacin B (C3 carbonyl) inhibits both JAK2 and STAT3, while cucurbitacin Q (C11 hydroxyl) selectively inhibits STAT3 alone [1].

Signal Transduction Kinase Inhibition SAR Studies

Lipid-Lowering Activity Distinct from Classical Cytotoxic Cucurbitacins

3-epi-Isocucurbitacin B has been reported to exhibit lipid-lowering effects in murine models, an activity not commonly associated with cucurbitacin B or isocucurbitacin B . The compound is described as binding to fatty acid transporter proteins, potentially inhibiting cellular lipid uptake . Quantitative in vivo data (e.g., percent reduction in plasma triglycerides or cholesterol) are not provided in the available datasheet, but the observation of a distinct phenotypic activity classifies this compound beyond traditional cytotoxic cucurbitacins.

Lipid Metabolism Metabolic Disease In Vivo Pharmacology

Epimeric Configuration at C3 Defines Bioactivity Profile

The 3-epi configuration (α-OH at C3) distinguishes this compound from isocucurbitacin B (β-OH at C3) and cucurbitacin B (carbonyl at C3) [1]. This stereochemical difference influences hydrogen-bonding networks and, as demonstrated by SAR studies, directly impacts kinase inhibition profiles [2]. While direct PI3K inhibition data for 3-epi-isocucurbitacin B are not available, related cucurbitacins have been shown to inhibit PI3K isoforms with micromolar IC50 values (e.g., cucurbitacin B inhibits PI3K with IC50 ~0.1-1 μM in some assays) [3]. The unique C3 epimerization may confer distinct selectivity across kinase panels.

Structural Biology Natural Product Chemistry Target Engagement

Optimized Application Scenarios for 3-epi-Isocucurbitacin B Based on Quantified Evidence


Cancer Cell Line Cytotoxicity Screening Panels

Based on demonstrated significant cytotoxicity across A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT15 cell lines [1], this compound is ideally suited for inclusion in oncology-focused natural product screening libraries. Its broad activity profile warrants its use as a reference standard for cucurbitane-based cytotoxicity assays and for comparative studies against other triterpenoid classes.

Selective STAT3 Pathway Activation Studies

The predicted selective STAT3 inhibition (with loss of JAK2 activity) inferred from C3-hydroxyl SAR [1] positions 3-epi-isocucurbitacin B as a valuable tool compound for dissecting JAK/STAT signaling cascades. Researchers studying STAT3-dependent oncogenesis without confounding JAK2 inhibition should prioritize this compound over dual inhibitors like cucurbitacin B.

Lipid Metabolism and Fatty Acid Transporter Research

The reported lipid-lowering effects in mice and proposed mechanism involving fatty acid transporter protein binding [1] open a non-oncology application space. Laboratories investigating metabolic disorders, particularly those related to lipid uptake and storage, may find this compound useful as a chemical probe for fatty acid transporter function.

Stereochemistry-Dependent Natural Product Structure-Activity Relationship Studies

The unique 3-epi configuration provides a distinct stereochemical handle for SAR investigations [1][2]. Medicinal chemistry groups seeking to explore the impact of C3 stereochemistry on cucurbitane bioactivity will require this specific epimer to complete their comparative analyses against isocucurbitacin B and cucurbitacin B.

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